

Foundational Research on Bromantane as an Actoprotector: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bromantane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on **Bromantane** (N-(4-bromophenyl)adamantan-2-amine), a synthetic adamantane derivative classified as an actoprotector. Developed in the 1980s, **Bromantane** exhibits a unique pharmacological profile, combining psychostimulant and anxiolytic properties without the typical side effects associated with classical stimulants, such as hyperstimulation or addiction potential.^{[1][2]} Its primary application in Russia is for the treatment of asthenic disorders (neurasthenia).^[3] This document synthesizes key findings on its mechanism of action, experimental validation, and quantitative effects, intended for a scientific audience engaged in neuropharmacology and drug development.

Chemical and Physical Properties

Bromantane is a crystalline powder belonging to the adamantane amine class. Its structure confers high lipophilicity, allowing it to readily cross the blood-brain barrier and deposit in adipose tissue.

Property	Value	Reference
Chemical Name	N-(4-bromophenyl)adamantan-2-amine	
Synonyms	Ladasten, Bromantan, ADK-709	[3]
Molecular Formula	C ₁₆ H ₂₀ BrN	[3]
Molar Mass	306.24 g/mol	[3]
CAS Number	87913-26-6	
Appearance	White to off-white crystalline powder	
Solubility	Poorly soluble in water; Soluble in ethanol, DMSO, acetone	

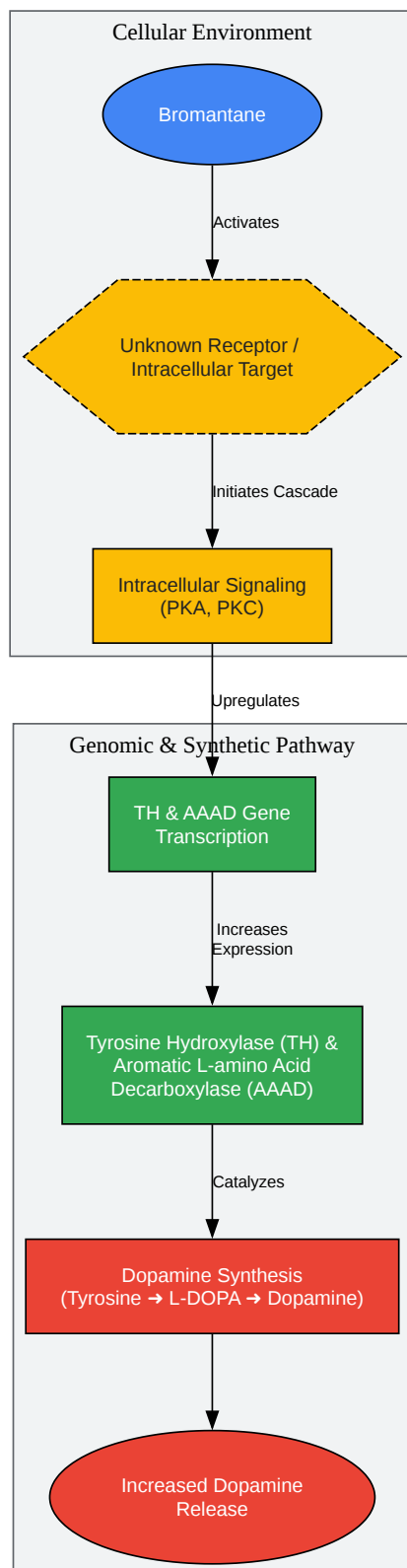
Pharmacology and Mechanism of Action

Bromantane's actoprotective and psychostimulant effects are primarily attributed to its unique, indirect genomic mechanism of action on the central nervous system's dopaminergic pathways. [1] Unlike typical stimulants that block dopamine reuptake or force its release, **Bromantane** enhances the de novo synthesis of dopamine. [1][3]

The core mechanism involves the upregulation of key enzymes in the dopamine biosynthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD). [1] A single administration in rats has been shown to increase TH expression by 2 to 2.5 times in the hypothalamus within 1.5 to 2 hours. [3] This upregulation is believed to be mediated by the activation of intracellular signaling cascades involving cAMP-dependent and phospholipid-dependent protein kinases (PKA and PKC). [3] The resulting increase in dopamine synthesis and release is observed in multiple brain regions, including the hypothalamus, striatum, and nucleus accumbens. [3]

Additionally, **Bromantane** strengthens GABAergic neurotransmission, which contributes to its anxiolytic effects. It has also been noted to reduce the expression of pro-inflammatory

cytokines such as IL-6 and IL-17.



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Caption: Proposed signaling pathway for **Bromantane**'s mechanism of action.

Pharmacokinetics

Bromantane is rapidly but incompletely absorbed following oral administration, with a bioavailability of approximately 42%. Its lipophilic nature leads to wide distribution in tissues and a slow elimination from the body.

Parameter	Human	Rat	Reference
Bioavailability (Oral)	42%	~89% (Recovery)	
Time to Max. Concentration (Tmax)	2.75 hrs (female), 4 hrs (male)	-	[3]
Elimination Half-Life (T _{1/2})	11.21 hours	7 hours	[3]
Metabolism	Primarily 6β-hydroxylation of the adamantane ring	-	
Excretion	Urine (metabolites detectable for up to 2 weeks)	-	

Key Experimental Protocols and Findings

A foundational study by Iezhitsa et al. (2002) characterized the neurotoxicological and behavioral profile of **Bromantane** in rats following a single administration.

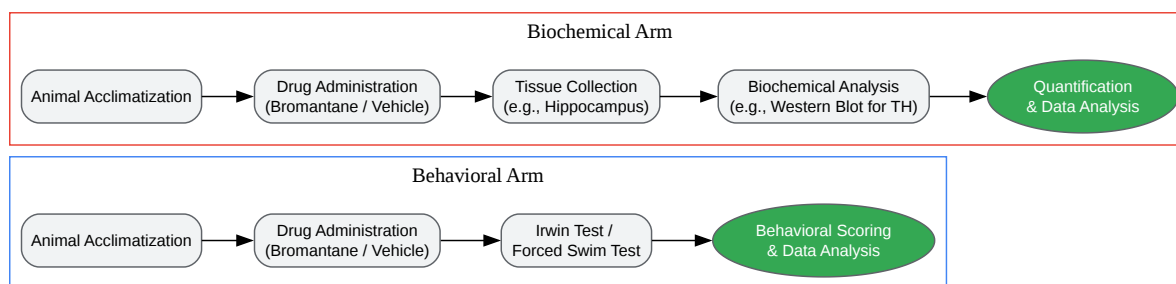
- Experimental Protocol: Irwin Test
 - Objective: To perform a multi-parameter assessment of the autonomic, neuromuscular, sensorimotor, and behavioral state of rats after a single dose of **Bromantane**.
 - Subjects: Male and female rats.
 - Drug Administration: Single oral gavage of **Bromantane** at doses ranging from 30 mg/kg to 9,600 mg/kg, or vehicle control.

- Observation: A systematic observational battery based on S. Irwin's protocol was used to score dozens of parameters, including spontaneous motor activity, posture, reflexes (pinna, corneal), muscle tone, pain sensitivity (tail pinch), and autonomic signs (piloerection, pupil size, salivation, body temperature).
- Data Analysis: Changes from baseline were scored and compared between dose groups and the vehicle control.
- Key Quantitative Findings:
 - Stimulation: Doses of 30-300 mg/kg increased spontaneous motor activity.
 - Suppression: Doses from 600 mg/kg to 9,600 mg/kg suppressed behavioral activity.
 - Pain Sensitivity: Doses of 300-600 mg/kg reduced the pain sensitivity threshold, while doses above 600 mg/kg elevated it.
 - Autonomic Effects: Rectal temperature decreased by 0.5-1.0°C across most doses. Mydriasis (pupil dilation) was observed at all studied doses.

A study by Mikhaylova et al. (2007) investigated the effects of **Bromantane** on dopamine synthesis and hippocampal synaptic plasticity.[\[1\]](#)

- Experimental Protocol: Analysis of TH Expression and Dopamine Levels
 - Objective: To quantify changes in tyrosine hydroxylase (TH) mRNA and protein levels, as well as dopamine and L-DOPA content, in specific brain regions after **Bromantane** administration.
 - Subjects: Male Wistar rats.
 - Drug Administration: A single oral dose of **Bromantane** (50 mg/kg).
 - Sample Collection: Brain tissue from the ventral tegmental area, nucleus accumbens, hypothalamus, striatum, and hippocampus was collected at various time points post-administration.

- Methodology (TH mRNA): Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) was used to quantify TH mRNA levels relative to a housekeeping gene.
- Methodology (TH Protein): Western Blotting was used to measure TH protein levels. This involves:
 - Protein Extraction: Homogenization of brain tissue in a lysis buffer.
 - SDS-PAGE: Separation of proteins by molecular weight on a polyacrylamide gel.
 - Transfer: Electro-transfer of proteins to a nitrocellulose or PVDF membrane.
 - Immunoblotting: Incubation with a primary antibody specific to Tyrosine Hydroxylase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detection: Chemiluminescent detection and quantification of the protein bands.
- Key Findings: The study confirmed that **Bromantane** differentially regulates TH mRNA and protein, leading to increased dopamine and L-DOPA content in various brain regions. It also demonstrated that **Bromantane** facilitates the transformation of short-term potentiation into a long-lasting form in hippocampal slices, an effect dependent on protein synthesis and D1/D5 dopamine receptors.[1]



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Caption: A generalized experimental workflow for preclinical evaluation of **Bromantane**.

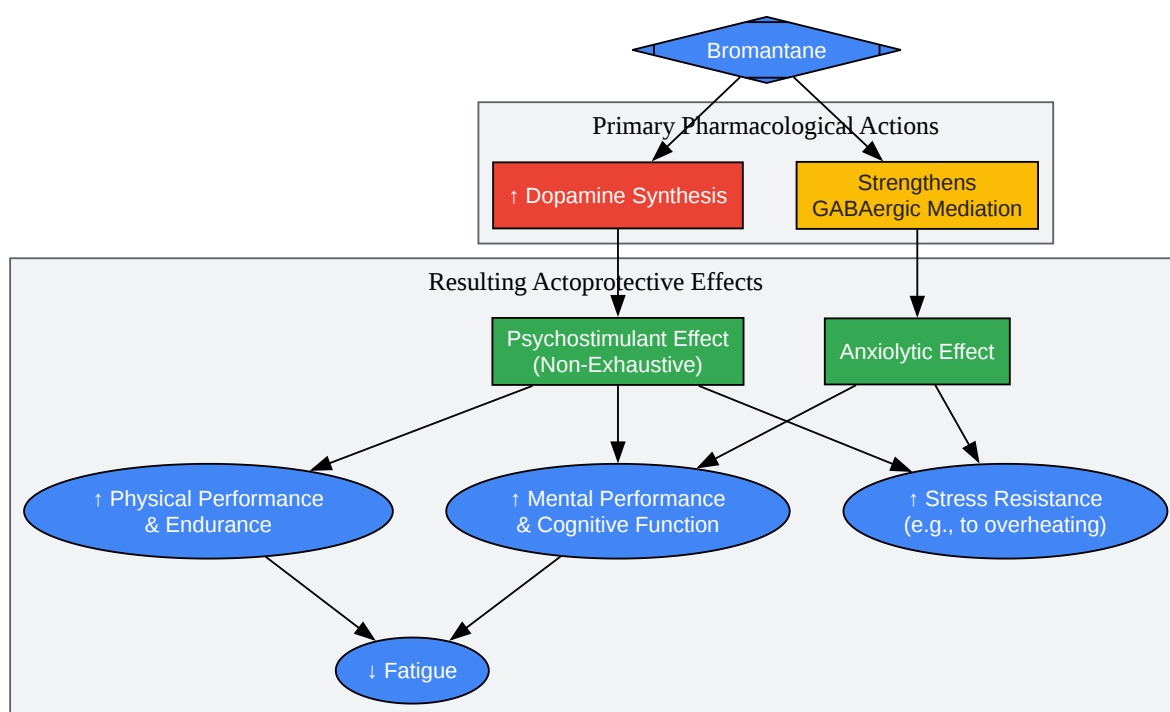
A large-scale, multicenter study in Russia provided key clinical evidence for **Bromantane's** efficacy in treating asthenia.

- Experimental Protocol: Open-Label Multicenter Trial
 - Objective: To assess the efficacy and safety of **Bromantane** (Ladasten) in patients with asthenic disorders associated with psychoautonomic syndrome.
 - Subjects: 728 patients diagnosed with asthenic disorders.
 - Study Design: Open-label, non-comparative, multicenter trial conducted across 28 clinical centers.
 - Dosage and Administration: Patients received 50 mg or 100 mg of **Bromantane** daily for 28 days.
 - Assessment: Patient status was evaluated at baseline, and on days 3, 7, 14, and 28 of therapy, with a follow-up one month after treatment cessation.
 - Primary Outcome Measures: Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scales. Other psychometric scales were used to assess anxiety, depression, sleep, and quality of life.
- Key Quantitative Findings:
 - CGI-S Responders: 76.0% of patients showed a positive outcome on the CGI-Severity scale.
 - CGI-I Responders: 90.8% of patients demonstrated "marked" or "moderate" improvement on the CGI-Improvement scale.
 - Onset and Duration: The anti-asthenic effect was observed as early as day 3 and persisted for one month after drug withdrawal, indicating a stable therapeutic effect.
 - Safety: Adverse effects were reported in only 3% of patients, with therapy discontinued in just 0.8% of cases. No serious adverse events were recorded.

Summary of Actoprotective Effects and Toxicology

The term "actoprotector" describes a synthetic adaptogen that enhances the body's stability against physical stress without increasing oxygen consumption or heat production.

Bromantane's effects align with this definition by improving both physical and mental performance under challenging conditions.



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Caption: Logical relationship of **Bromantane**'s properties as an actoprotector.

Parameter	Species	Route	Value	Reference
LD ₅₀	Mouse	-	8100 mg/kg	
Behavioral Suppression	Rat	Oral	≥ 600 mg/kg	
Chronic Dosing (2-months)	Rat	Oral	30-600 mg/kg	
Adverse Effects (Human)	Human	Oral	3% incidence (insomnia, headache) at 50-100 mg/day	

Note on Chronic Dosing in Rats: A two-month study found that doses up to 600 mg/kg did not lead to tolerance regarding the drug's positive effects on physical capacity and showed no signs of drug dependence upon withdrawal.

Conclusion for Drug Development Professionals

Bromantane presents a compelling profile as an actoprotector with a novel mechanism of action that differentiates it from classical stimulants. Its ability to upregulate the endogenous synthesis of dopamine rather than acting on reuptake transporters suggests a lower potential for addiction and withdrawal, a conclusion supported by preclinical and clinical data.^[1] The robust anti-asthenic effects demonstrated in a large patient cohort, combined with a favorable safety profile, highlight its therapeutic potential.

For future research and development, key areas of interest include the precise identification of **Bromantane's** direct molecular target(s) that initiate the genomic upregulation of TH and AAAD. Furthermore, placebo-controlled, double-blind clinical trials conducted under international regulatory standards would be necessary to validate the findings from the Russian studies and explore its potential application in treating conditions such as chronic fatigue syndrome, burnout, and anhedonia. Its unique combination of stimulant and anxiolytic properties makes it a valuable lead compound for the development of a new class of therapeutics for stress and performance-related disorders.

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- To cite this document: BenchChem. [Foundational Research on Bromantane as an Actoprotector: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128648#foundational-research-on-bromantane-as-an-actoprotector]

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